Arteminin

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Artemisinin can be synthesized through several methods, including engineered biosynthesis, chemoenzymatic synthesis, total synthesis, and site-selective C–H functionalization . The traditional method involves extracting artemisinin from the leaves of Artemisia annua. this method is limited by the low yield and variability in artemisinin content.

Industrial Production Methods

Industrial production of artemisinin has been enhanced by using genetically engineered yeast to produce a precursor compound, which is then chemically converted to artemisinin . This method is more efficient and scalable compared to plant extraction.

Análisis De Reacciones Químicas

Types of Reactions

Artemisinin undergoes various chemical reactions, including oxidation, reduction, and substitution . The endoperoxide bridge in artemisinin is crucial for its biological activity and is involved in many of these reactions.

Common Reagents and Conditions

Common reagents used in the reactions of artemisinin include potassium borohydride for reduction and boron trifluoride etherate for catalytic reactions . The conditions often involve mild temperatures and specific solvents to maintain the integrity of the endoperoxide bridge.

Major Products

The major products formed from these reactions include dihydroartemisinin, artemether, arteether, and artesunate . These derivatives are used in various therapeutic applications, particularly in antimalarial treatments.

Aplicaciones Científicas De Investigación

Artemisinin and its derivatives have a wide range of scientific research applications:

Mecanismo De Acción

Artemisinin exerts its effects primarily through the cleavage of its endoperoxide bridge by iron (II) oxide, producing reactive oxygen species that damage essential parasite macromolecules . This mechanism is particularly effective against the malaria parasite in its erythrocytic stage. Artemisinin also affects various molecular targets and pathways, including apoptosis-related proteins, inflammation-related molecules, and oxidative stress pathways .

Comparación Con Compuestos Similares

Artemisinin is unique due to its endoperoxide bridge, which is rare among natural compounds . Similar compounds include:

Dihydroartemisinin: A more potent derivative of artemisinin with improved bioavailability.

Artemether: A lipid-soluble derivative used in combination therapies for malaria.

Artesunate: A water-soluble derivative used for severe malaria.

Arteether: Another lipid-soluble derivative with similar applications.

Artemisinin and its derivatives are distinguished by their rapid action and broad efficacy against various stages of the malaria parasite, making them superior to many other antimalarial agents .

Actividad Biológica

Artemisinin, a sesquiterpene lactone derived from the plant Artemisia annua, has garnered significant attention due to its potent antimalarial properties and various biological activities. This article delves into the biological activity of artemisinin, focusing on its mechanisms of action, therapeutic applications, and safety profile, supported by data tables and relevant case studies.

Artemisinin's antimalarial activity is primarily attributed to its ability to generate reactive oxygen species (ROS) upon interaction with heme, a component of hemoglobin in the malaria parasite Plasmodium falciparum. This interaction leads to the alkylation of various biomolecules within the parasite, disrupting critical metabolic processes. The proposed mechanisms include:

- Heme Activation : Artemisinin interacts with heme to produce free radicals that damage the parasite's cellular components .

- Protein Targeting : Recent studies have identified multiple protein targets involved in glycolysis, hemoglobin degradation, and antioxidant defense as key pathways affected by artemisinin .

- Nrf2 Activation : Analogues of artemisinin have been shown to activate the Nrf2 pathway, enhancing antioxidant responses and providing protective effects against oxidative stress .

Therapeutic Applications

Artemisinin and its derivatives are not only effective against malaria but have also demonstrated potential in treating other conditions:

- Anticancer Activity : Artemisinin has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types .

- Anti-inflammatory Effects : Studies indicate that artemisinin can modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Pregnancy Safety : Recent findings suggest that artemisinin-based treatments during the first trimester do not significantly increase the risk of adverse pregnancy outcomes compared to non-antimalarial treatments .

Case Studies and Clinical Findings

A comprehensive review of clinical data reveals important insights into the efficacy and safety of artemisinin:

Table 1: Summary of Clinical Findings on Artemisinin

Safety Profile

Artemisinin derivatives are generally well tolerated, with mild gastrointestinal disturbances being the most common side effects. Serious adverse effects are rare but can include hypersensitivity reactions. The pharmacokinetics of artemisinin show rapid absorption and elimination, contributing to its effectiveness in acute malaria treatment .

Propiedades

IUPAC Name |

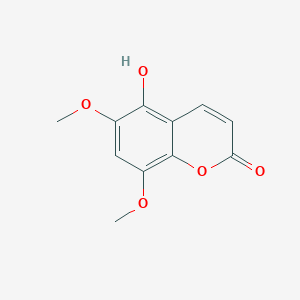

5-hydroxy-6,8-dimethoxychromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O5/c1-14-7-5-8(15-2)11-6(10(7)13)3-4-9(12)16-11/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWVMALVHHWUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1O)C=CC(=O)O2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.